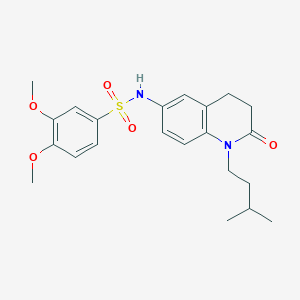

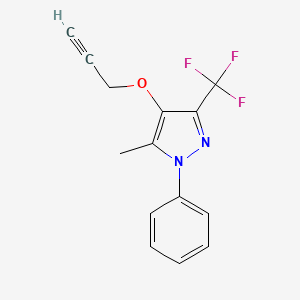

![molecular formula C10H12BrNO B2758345 N-[4-(2-溴乙基)苯基]乙酰胺 CAS No. 39232-06-9](/img/structure/B2758345.png)

N-[4-(2-溴乙基)苯基]乙酰胺

货号 B2758345

CAS 编号:

39232-06-9

分子量: 242.116

InChI 键: PTMFXPFUQJDWFO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

N-[4-(2-bromoethyl)phenyl]Acetamide is a chemical compound with the CAS Number: 39232-06-9 . It has a molecular weight of 242.12 .

Molecular Structure Analysis

The InChI code for N-[4-(2-bromoethyl)phenyl]Acetamide is 1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This indicates that the compound has a bromoethyl group attached to the 4th position of a phenyl ring, which is further attached to an acetamide group.Physical And Chemical Properties Analysis

N-[4-(2-bromoethyl)phenyl]Acetamide has a melting point range of 137-142 degrees Celsius .科学研究应用

- Application : N-[4-(2-bromoethyl)phenyl]acetamide derivatives have been studied for their antimicrobial activity. Researchers investigate their potential as antibacterial, antifungal, or antiviral agents .

- Application : Scientists explore N-[4-(2-bromoethyl)phenyl]acetamide derivatives as potential anticancer agents. These compounds may inhibit tumor cell growth, induce apoptosis, or interfere with cancer-specific pathways .

- Application : Researchers use N-[4-(2-bromoethyl)phenyl]acetamide derivatives as chemical probes to study protein function. They employ techniques like affinity chromatography, mass spectrometry, and proteomics to identify binding partners .

- Application : N-[4-(2-bromoethyl)phenyl]acetamide derivatives may modulate neurotransmitter receptors or ion channels. Researchers investigate their potential in treating conditions like epilepsy, pain, or neurodegenerative diseases .

- Application : Chemists use N-[4-(2-bromoethyl)phenyl]acetamide as a building block in organic synthesis. It serves as a versatile intermediate for creating diverse compounds with potential pharmacological activity .

- Application : Researchers perform molecular docking studies to predict the binding affinity of N-[4-(2-bromoethyl)phenyl]acetamide derivatives with specific protein targets. These insights guide further optimization and lead to potential drug candidates .

Antimicrobial Agents

Anticancer Compounds

Chemical Biology and Target Identification

Neuroscience Research

Organic Synthesis and Medicinal Chemistry

Computational Modeling and Drug Design

属性

IUPAC Name |

N-[4-(2-bromoethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFXPFUQJDWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-bromoethyl)phenyl]Acetamide | |

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenethyl bromide (23.8 g, 103.6 mmol) and acetic anhydride (9.8 ml, 103.6 mmol) in absolute ethanol (400 ml) was hydrogenated over platinum (IV) oxide (2.38 g) at 10 psi. The catalyst was removed by filtration and the solvent evaporated under vacuum. The remaining residue was purified by flash chromatography (silica gel, dichloromethane) to give 12.34 g of the title compound as a white solid. δ (250 MHz, CDCl3) 2.16 (3H, s), 3.12 (2H, t, J=7.5Hz), 3.53 (2H, t, J=7.5Hz), 7.15 (2H, d, J=8.4Hz), 7.45 (2H, d, J=8.4Hz).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)

![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)